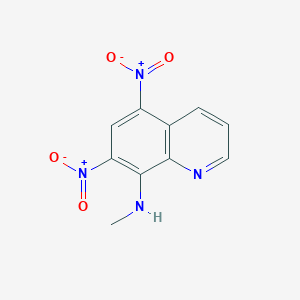![molecular formula C23H20ClNO2 B11101333 1-(4-Chlorophenyl)-2-[(4-methylphenyl)(2-oxo-2-phenylethyl)amino]ethan-1-one](/img/structure/B11101333.png)
1-(4-Chlorophenyl)-2-[(4-methylphenyl)(2-oxo-2-phenylethyl)amino]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-2-[(4-methylphenyl)(2-oxo-2-phenylethyl)amino]ethan-1-one is a synthetic organic compound It is characterized by the presence of a chlorophenyl group, a methylphenyl group, and an oxo-phenylethyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-[(4-methylphenyl)(2-oxo-2-phenylethyl)amino]ethan-1-one typically involves multi-step organic reactions. Common synthetic routes may include:
Aldol Condensation: Combining an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, followed by dehydration.
Friedel-Crafts Acylation: Introducing an acyl group into an aromatic ring using a Lewis acid catalyst.
Amidation: Forming an amide bond between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors, high-pressure reactors, and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-[(4-methylphenyl)(2-oxo-2-phenylethyl)amino]ethan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of the ethanone group to a carboxylic acid or other oxidized forms.
Reduction: Reduction of the ketone group to an alcohol.
Substitution: Halogen substitution reactions on the chlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Catalysts: Lewis acids like aluminum chloride (AlCl₃) for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-[(4-methylphenyl)(2-oxo-2-phenylethyl)amino]ethan-1-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. Detailed studies are required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-2-[(4-methylphenyl)amino]ethan-1-one: Lacks the oxo-phenylethyl group.
1-(4-Chlorophenyl)-2-[(2-oxo-2-phenylethyl)amino]ethan-1-one: Lacks the methylphenyl group.
1-(4-Methylphenyl)-2-[(4-chlorophenyl)(2-oxo-2-phenylethyl)amino]ethan-1-one: Lacks the chlorophenyl group.
Uniqueness
The unique combination of functional groups in 1-(4-Chlorophenyl)-2-[(4-methylphenyl)(2-oxo-2-phenylethyl)amino]ethan-1-one may confer specific chemical and biological properties that distinguish it from similar compounds. These properties can be leveraged in various applications, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C23H20ClNO2 |
|---|---|
Molecular Weight |
377.9 g/mol |
IUPAC Name |
2-(N-[2-(4-chlorophenyl)-2-oxoethyl]-4-methylanilino)-1-phenylethanone |
InChI |
InChI=1S/C23H20ClNO2/c1-17-7-13-21(14-8-17)25(15-22(26)18-5-3-2-4-6-18)16-23(27)19-9-11-20(24)12-10-19/h2-14H,15-16H2,1H3 |
InChI Key |
PKFYDODPSNQMAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-{3-[(4-Methylphenyl)sulfonyl]imidazolidin-1-yl}-2-oxoethyl)morpholine](/img/structure/B11101254.png)
![2-Hydrazino-4-amino-5,6-dihydrobenzo[h]quinazoline-spiro-5-cyclopentane](/img/structure/B11101262.png)

![N-[2-(4,5-dihydro-1,3-thiazol-2-ylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]furan-2-carboxamide](/img/structure/B11101274.png)
![2,3-Dimethyl-6-(4-methylphenyl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B11101288.png)
![3-fluoro-N-{2-[(2E)-2-(4-hydroxy-3-nitrobenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B11101298.png)
![2-(2-Hydroxyethyl)-7,7,9-trimethyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B11101306.png)
![(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2-chloro-5-iodophenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11101320.png)
![6-Amino-3-(3,4-dimethoxyphenyl)-4-(4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11101332.png)
![(1Z,3E)-3-[(3-chloro-2-methylphenyl)imino]-1-(4-methylphenyl)prop-1-en-1-ol](/img/structure/B11101337.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B11101341.png)
![6-{[2-(1-Adamantyl)-2-oxoethyl]thio}-2,3'-bipyridine-5-carbonitrile](/img/structure/B11101342.png)
![2-[Ethyl(phenyl)amino]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11101343.png)
![1,3-Bis((3-phenylbenzo[c]isoxazol-5-yl)oxy)benzene](/img/structure/B11101346.png)
